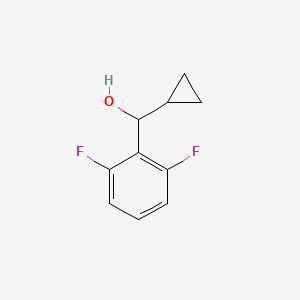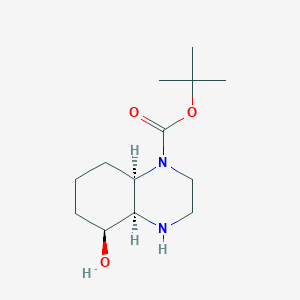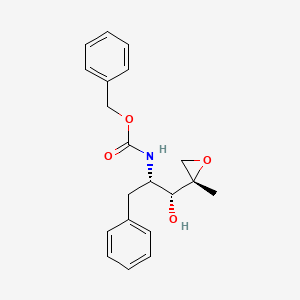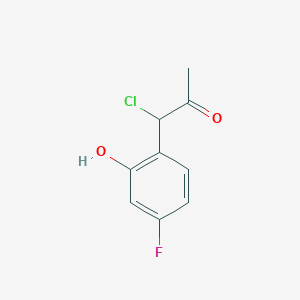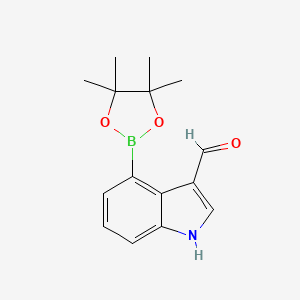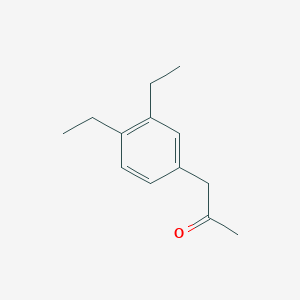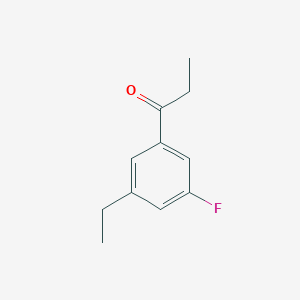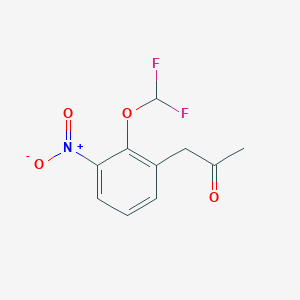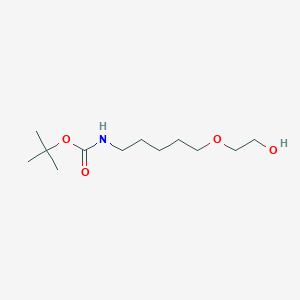
1-(Boc-amino)-5-(2-hydroxyethoxy)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE is a chemical compound with the molecular formula C12H25NO4. It is a carbamate derivative, which means it contains a carbamate group (NH2COO) attached to a tert-butyl group and a hydroxyethoxy-pentyl chain. This compound is often used as a building block in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE typically involves the reaction of tert-butyl carbamate with a suitable hydroxyethoxy-pentyl precursor. One common method is the reaction of tert-butyl carbamate with 5-bromo-2-hydroxyethoxypentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE undergoes various chemical reactions, including:
Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE involves its interaction with biological molecules through its carbamate group. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications that alter their activity. This interaction can affect various molecular targets and pathways, depending on the specific application.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: Another carbamate derivative with a different hydroxyalkyl chain.
tert-Butyl (S)-(5-(2-hydroxyethoxy)pentan-2-yl)carbamate: A stereoisomer with a different spatial arrangement of atoms.
Uniqueness
TERT-BUTYL (5-(2-HYDROXYETHOXY)PENTYL)CARBAMATE is unique due to its specific hydroxyethoxy-pentyl chain, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other carbamate derivatives may not be suitable.
Propiedades
Fórmula molecular |
C12H25NO4 |
|---|---|
Peso molecular |
247.33 g/mol |
Nombre IUPAC |
tert-butyl N-[5-(2-hydroxyethoxy)pentyl]carbamate |
InChI |
InChI=1S/C12H25NO4/c1-12(2,3)17-11(15)13-7-5-4-6-9-16-10-8-14/h14H,4-10H2,1-3H3,(H,13,15) |
Clave InChI |
CGOQLKWDRPUPBP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



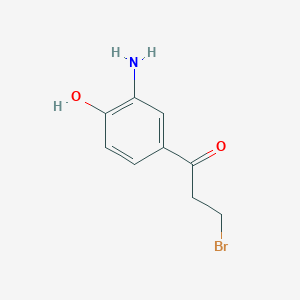
![5-(1-(Piperazin-1-YL)ethyl)benzo[D]thiazole 2hcl](/img/structure/B14047075.png)
